molecular formula C11H18N2O2S B3316661 4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 954261-78-0

4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No. B3316661
CAS RN: 954261-78-0
M. Wt: 242.34 g/mol
InChI Key: VMZWKPUZWKGSLW-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide (AMPS) is a chemical compound that has been widely studied in the field of medicinal chemistry. It is an important intermediate in the synthesis of a variety of pharmaceuticals and has been used in the synthesis of drugs such as anticonvulsants, anti-inflammatory agents, and antimalarials. AMPS has been found to have a variety of biochemical and physiological effects, and has potential applications in the laboratory and in medical research.

Scientific Research Applications

Synthesis and Characterization

Sulfonamide compounds, including those similar to 4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide, are synthesized through various chemical reactions. The structural characterization of these compounds is achieved using techniques such as FTIR, NMR, X-ray diffraction, and DFT studies. For instance, the synthesis and X-ray structural characterization of sulfonamide derivatives have been detailed, providing insights into their molecular geometry, vibrational frequencies, and electronic properties through NBO and HOMO-LUMO analysis (Sarojini et al., 2012).

Molecular Interactions and Tautomerism

Research has also focused on understanding the molecular interactions within crystals and solutions of sulfonamide compounds. This includes studies on sublimation, solubility, solvation, and distribution, as well as investigations into sulfonamide-sulfonimide tautomerism. These studies are crucial for understanding the physical and chemical behavior of sulfonamide derivatives in various environments (Perlovich et al., 2008).

Biological Activities

Sulfonamide derivatives exhibit a range of biological activities, making them subjects of interest in pharmaceutical and medical research. This includes antimicrobial properties against various bacterial and fungal strains. The synthesis and characterization of sulfonamide metal complexes have shown significant biological activities, highlighting their potential as antimicrobial agents (Pervaiz et al., 2020).

Material Science Applications

In material science, sulfonamide compounds have been explored for their potential in creating functional materials with unique properties. For example, methylacrylate polymers with photochromic side chains containing sulfonamide substituents have been developed, showing promising photochromic properties useful in various applications (Ortyl et al., 2002).

properties

IUPAC Name

4-(aminomethyl)-N-methyl-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-9(2)13(3)16(14,15)11-6-4-10(8-12)5-7-11/h4-7,9H,8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZWKPUZWKGSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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